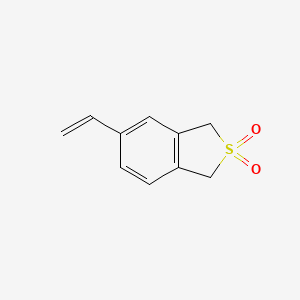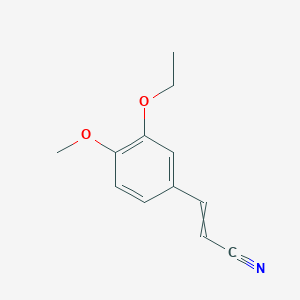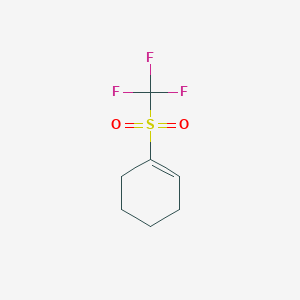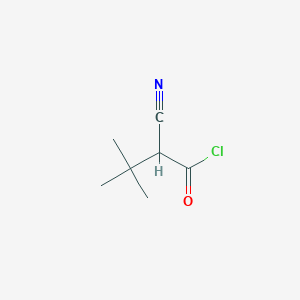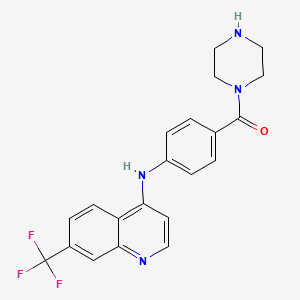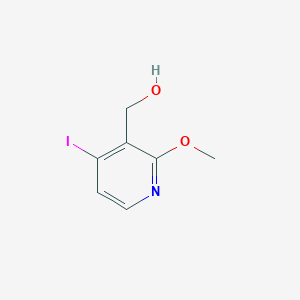
(4-Iodo-2-methoxypyridin-3-yl)-methanol
Overview
Description
(4-Iodo-2-methoxypyridin-3-yl)-methanol is an organic compound with the molecular formula C7H8INO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of iodine and methoxy groups on the pyridine ring, along with a methanol group, makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-2-methoxypyridin-3-yl)-methanol typically involves the iodination of a methoxy-substituted pyridine derivative followed by the introduction of a methanol group. One common method involves the following steps:
Iodination: The starting material, 2-methoxy-pyridine, is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4-position of the pyridine ring.
Methanol Introduction: The iodinated intermediate is then reacted with formaldehyde and a reducing agent, such as sodium borohydride, to introduce the methanol group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Using large quantities of iodine and oxidizing agents to iodinate 2-methoxy-pyridine.
Methanol Group Introduction: Employing continuous flow reactors for the reaction with formaldehyde and reducing agents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-2-methoxypyridin-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (4-Iodo-2-methoxy-pyridin-3-yl)carboxylic acid.
Reduction: (2-Methoxy-pyridin-3-yl)methanol.
Substitution: (4-Amino-2-methoxy-pyridin-3-yl)methanol or (4-Thio-2-methoxy-pyridin-3-yl)methanol.
Scientific Research Applications
(4-Iodo-2-methoxypyridin-3-yl)-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of (4-Iodo-2-methoxypyridin-3-yl)-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain targets, while the methoxy and methanol groups can influence its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-methoxy-pyridin-3-yl)methanol
- (4-Bromo-2-methoxy-pyridin-3-yl)methanol
- (4-Fluoro-2-methoxy-pyridin-3-yl)methanol
Uniqueness
(4-Iodo-2-methoxypyridin-3-yl)-methanol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with biological targets and different reactivity patterns in chemical reactions.
Properties
Molecular Formula |
C7H8INO2 |
|---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
(4-iodo-2-methoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8INO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-3,10H,4H2,1H3 |
InChI Key |
GVWGPWWPDNCITP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1CO)I |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
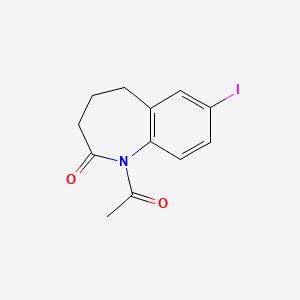
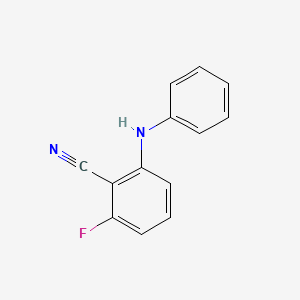

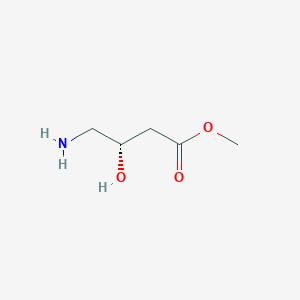
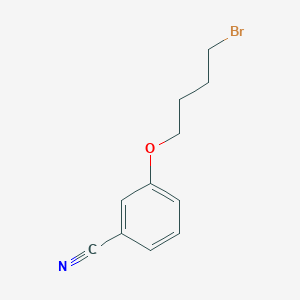

![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2-methoxybenzonitrile](/img/structure/B8611525.png)
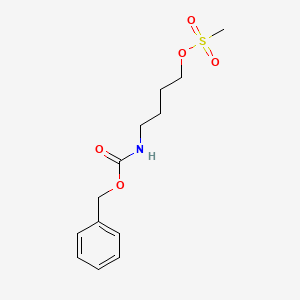
![Methyl 2,4,8-trichloropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8611539.png)
